A Comprehensive Technical Guide to the Laboratory Applications of Calcium Chloride Hexahydrate
A Comprehensive Technical Guide to the Laboratory Applications of Calcium Chloride Hexahydrate
Calcium chloride hexahydrate (CaCl₂·6H₂O) is a versatile and economical inorganic salt with a wide range of applications in research and drug development.[1][2][3] Its utility stems from its hygroscopic and deliquescent properties, its role as a source of calcium ions in biological systems, and its ability to influence cell membrane permeability.[1][2][4][5] This guide provides an in-depth overview of its principal uses in a laboratory setting, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.
Physicochemical Properties of Calcium Chloride Hexahydrate
Calcium chloride hexahydrate is the hydrated crystalline form of calcium chloride, containing six water molecules for each formula unit of CaCl₂.[2][6] It presents as a colorless, odorless, and deliquescent solid that is highly soluble in water and ethanol.[1][2][6][7] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | CaCl₂·6H₂O | [1][8] |
| Molecular Weight | 219.08 g/mol | [1][6][7] |
| Appearance | Colorless hygroscopic/trigonal crystals | [1][6][7] |
| Melting Point | 29-31 °C | [1][7][8][9] |
| Density | 1.71 g/cm³ | [1][9] |
| Solubility in Water | Very easily soluble | [7] |
| Purity (Assay) | 97 - 103% | [1] |
Induction of Artificial Competence in Bacteria for Genetic Transformation
One of the most widespread applications of calcium chloride in molecular biology is the preparation of chemically competent bacterial cells, particularly Escherichia coli, for the uptake of foreign plasmid DNA.[4][10] This process, known as transformation, is a cornerstone of gene cloning and recombinant protein expression.
Principle of Transformation: The negatively charged phosphate (B84403) backbone of DNA and the negatively charged lipopolysaccharides (LPS) on the bacterial outer membrane create an electrostatic repulsion that prevents DNA uptake.[4] The calcium chloride transformation method works by neutralizing these charges. Positively charged Ca²⁺ ions are thought to create coordination complexes, attracting both the DNA and the LPS, thereby shielding the repulsion.[4][11] A subsequent, brief heat shock creates a thermal imbalance, which is believed to create pores in the cell membrane and facilitate the entry of the DNA into the cytoplasm.[4]
Experimental Protocol: Preparation of Competent E. coli (Calcium Chloride Method)
This protocol is a generalized procedure for creating chemically competent E. coli cells.[10][12][13][14]
-
Starter Culture: Inoculate a single colony of an E. coli strain (e.g., DH5α) into 3-5 mL of Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking (approx. 220 rpm).[13][14]
-
Sub-culturing: The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL or 1 L Erlenmeyer flask.[12][13]
-
Growth Monitoring: Incubate at 37°C with vigorous shaking. Monitor the optical density (OD) at 600 nm (OD₆₀₀) until it reaches the mid-logarithmic growth phase, typically an OD₆₀₀ of 0.35-0.6.[10][12] This usually takes 2-4 hours.[12][14]
-
Harvesting Cells: Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes. Pellet the cells by centrifugation at 4,000-6,000 x g for 5-10 minutes at 4°C.[10][12][14]
Quantitative Data: Transformation Efficiency
The efficiency of this method is typically lower than electroporation but sufficient for routine cloning applications.[12]
| Parameter | Value | References |
| Typical Efficiency | 10⁶ transformants / µg of pBR322 DNA | [10][12] |
| Optimized Efficiency | 2 x 10⁷ transformants / µg of pBR322 DNA | [16] |
| CaCl₂ Concentration | 50 mM - 100 mM | [4][10][12][13][14][15] |
| Heat Shock Temperature | 42°C | [4][14][15][18] |
| Heat Shock Duration | 45 - 120 seconds | [14][15][18] |
Visualizations:
Transfection of Eukaryotic Cells
Calcium chloride is a key component in the calcium phosphate co-precipitation method, one of the oldest and most cost-effective techniques for introducing DNA into eukaryotic cells (transfection).
Principle of Calcium Phosphate Transfection: This method involves mixing a DNA solution with calcium chloride and then adding this mixture to a phosphate-buffered saline (PBS) solution. This results in the formation of a fine co-precipitate of calcium phosphate and DNA. The cells are thought to take up these precipitates through endocytosis. While not the most efficient method for all cell types, it remains a viable option for many adherent cell lines like HEK 293T.
Experimental Protocol: Calcium Phosphate Transfection (General)
-
Cell Seeding: Plate cells (e.g., HEK 293T) in a 6-well plate to be 50-70% confluent on the day of transfection.
-
DNA-CaCl₂ Mixture: In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 225 µL. Add 25 µL of 2.5 M CaCl₂ and mix gently.
-
Precipitate Formation: Add the DNA-CaCl₂ mixture dropwise to 250 µL of 2x HEPES-buffered saline (HBS) while gently vortexing or bubbling air through the HBS. A fine, opalescent precipitate should form.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes.
-
Transfection: Add the 500 µL precipitate mixture dropwise to the cells in the culture medium. Swirl the plate gently to distribute.
-
Incubation and Medium Change: Incubate the cells with the precipitate for 4-16 hours at 37°C in a CO₂ incubator. After incubation, remove the medium, wash the cells gently with PBS, and add fresh complete medium.
-
Analysis: Assay for gene expression 24-72 hours post-transfection.
Quantitative Data: Enhancing Transfection Efficiency Recent studies have also shown that adding CaCl₂ directly to the culture medium can enhance polyplex-mediated transfection in hard-to-transfect cells like the Jurkat T-cell line.[19][20]
| Cell Line | CaCl₂ Concentration | Fold Increase in Efficiency (vs. control) | Reference |
| Jurkat | 10 mM | 4-fold | [19] |
| Jurkat | 25 mM | 7-fold | [19] |
Note: High concentrations of CaCl₂ can be cytotoxic.[19]
Visualization:
Drying Agent (Desiccant)
Due to its highly hygroscopic and deliquescent nature, calcium chloride is an economical and effective drying agent used widely in laboratories.[1][5][21][22] It is commonly used in desiccators to maintain a dry atmosphere for storing moisture-sensitive reagents and samples.[21][23] The anhydrous form is particularly effective.[22][24]
Principle of Desiccation: Calcium chloride absorbs water vapor from the surrounding atmosphere, forming hydrates (such as the hexahydrate).[2][21] It is deliquescent, meaning it can absorb enough moisture to dissolve itself and form a liquid solution.[21] This strong affinity for water allows it to effectively reduce the partial pressure of water in a sealed container.[21]
Quantitative Data: Drying Capacity
| Parameter | Description | References |
| Drying Capacity | Can bind water up to 98% efficiency. | [22] |
| Regeneration | Can be regenerated by heating at ~250°C for at least one hour. | [22] |
Suitability: Calcium chloride is suitable for drying a wide variety of neutral organic solvents and gases.[22][24] However, it is not universally applicable as it can form complexes with certain compounds.
| Suitable for Drying | Unsuitable for Drying |
| Ethers, Acetone | Alcohols, Phenols |
| Aliphatic & Aromatic Hydrocarbons | Ammonia, Amines |
| Halogenated Hydrocarbons | Aldehydes, Ketones |
| Numerous Esters | Some Esters |
| Neutral Gases | |
| Source:[22][24] |
Visualization:
Other Laboratory Applications
Beyond the core uses detailed above, calcium chloride hexahydrate serves several other important functions in the lab:
-
Protein Crystallography: It is frequently used as a salt in crystallization screens to induce the precipitation of proteins, a critical step in determining their three-dimensional structure.[25][26] It works by the "salting-out" effect, where it competes with the protein for water molecules, reducing the protein's solubility and promoting crystal formation.[25]
-
Cell Culture Media: Calcium ions are essential for numerous biological processes, including cell adhesion and signal transduction.[27][28] Calcium chloride is often a component of cell culture media, where its concentration can be adjusted to meet the specific needs of certain cell types, such as primary human keratinocytes.[27][28][29]
-
Enzyme Stabilization: Calcium ions can act as cofactors or stabilizers for certain enzymes. For example, CaCl₂ has been used in the stabilization of NADH-ubiquinone oxidoreductase from E. coli.[27]
-
Phase Change Material (PCM): In materials science research, calcium chloride hexahydrate is studied as a phase change material for thermal energy storage due to its relatively high latent heat of fusion and a melting point around 30°C.[9][30][31][32]
References
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